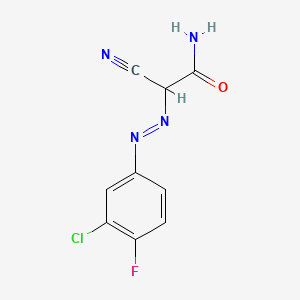
Antrodin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antrodin D is a bioactive compound isolated from the mycelium of the medicinal fungus Antrodia cinnamomea, which is endemic to Taiwan. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antrodin D involves the extraction of the mycelium of Antrodia cinnamomea using ethanol. The extract is then subjected to various chromatographic techniques to isolate and purify this compound. The specific reaction conditions, such as temperature, solvent, and time, are optimized to achieve maximum yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Antrodia cinnamomea. The fermentation process is carefully controlled to ensure optimal growth conditions for the fungus, including pH, temperature, and nutrient supply. After fermentation, the mycelium is harvested, and this compound is extracted and purified using industrial-scale chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Antrodin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in this compound.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities.
Applications De Recherche Scientifique
Antrodin D has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studies have shown that this compound exhibits significant anti-inflammatory and antioxidant activities, making it a valuable compound for biological research.
Medicine: this compound has demonstrated anticancer properties, particularly against colorectal cancer cells, by inducing apoptosis and inhibiting cell proliferation.
Industry: The compound is explored for its potential use in developing functional foods and nutraceuticals due to its health-promoting properties.
Mécanisme D'action
The mechanism of action of Antrodin D involves multiple molecular targets and pathways. It exerts its effects by modulating various signaling pathways, including the ROS/AKT/ERK/P38 pathway. This compound induces apoptosis in cancer cells by generating reactive oxygen species and activating the AKT and ERK pathways. Additionally, it inhibits the NF-κB pathway, reducing inflammation and promoting cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Antrodin D is part of a class of compounds known as maleimide derivatives, which also includes Antrodin C and Antrodin B. These compounds share similar structures but differ in their specific functional groups and biological activities.
Antrodin C: Known for its potent anticancer properties, particularly against colorectal cancer and liver fibrosis.
Antrodin B: Exhibits anti-inflammatory and hepatoprotective activities.
This compound is unique due to its specific combination of anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for various therapeutic applications.
Propriétés
Numéro CAS |
656832-04-1 |
|---|---|
Formule moléculaire |
C19H25NO4 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(3S,4R)-1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H25NO4/c1-12(2)9-10-24-15-7-5-14(6-8-15)17-16(11-13(3)4)18(21)20(23)19(17)22/h5-9,13,16-17,23H,10-11H2,1-4H3/t16-,17-/m1/s1 |
Clé InChI |
ZZKUVVFNFOKVQE-IAGOWNOFSA-N |
SMILES isomérique |
CC(C)C[C@@H]1[C@H](C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |
SMILES canonique |
CC(C)CC1C(C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


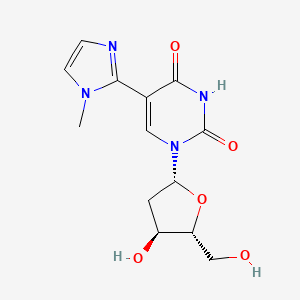
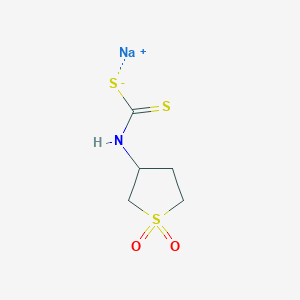

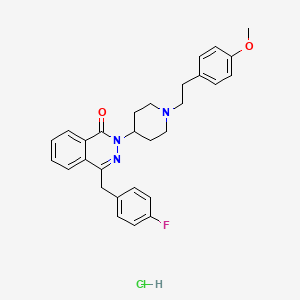
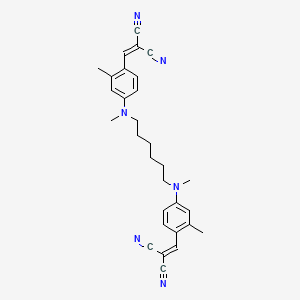
![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone](/img/structure/B12709453.png)
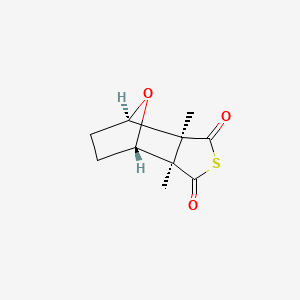
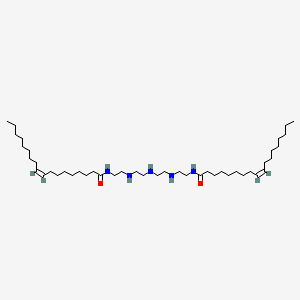
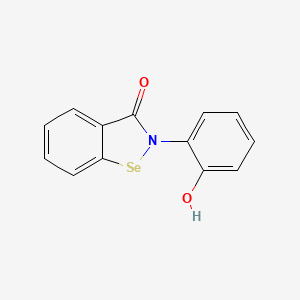

![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)

